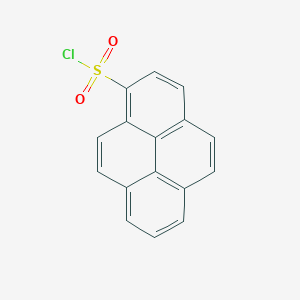

1-Pyrenesulfonyl chloride

Description

Significance of Pyrene (B120774) Fluorophores in Molecular Probes and Labeling Reagents

Pyrene and its derivatives are prominent polycyclic aromatic hydrocarbons that serve as powerful fluorophores in the development of fluorescent probes. rsc.org Their widespread use is attributed to several key characteristics, including a high fluorescence quantum yield, excellent cell permeability, and low cytotoxicity, making them suitable for bio-imaging and sensing applications. rsc.orgresearchgate.net One of the most notable features of pyrene is its ability to form excimers, which are excited-state dimers that exhibit a distinct, longer-wavelength fluorescence compared to the monomer emission. lumiprobe.com This property is highly sensitive to the proximity of two pyrene molecules, making pyrene-based probes effective in studying molecular conformations and interactions. lumiprobe.comnih.gov

The fluorescence of pyrene is also sensitive to the polarity of its microenvironment, a characteristic that is exploited in studies of protein structure and function. nih.govthermofisher.com Furthermore, pyrene possesses an unusually long fluorescence lifetime, which is advantageous for time-gated fluorescence experiments. lumiprobe.com These unique spectral properties have led to the extensive use of pyrene derivatives in the creation of fluorescent chemosensors for the detection of a variety of analytes, including metal ions, anions, and biomolecules. researchgate.net

Historical Context of Sulfonyl Chlorides as Reactive Intermediates

Sulfonyl chlorides are a well-established class of reactive intermediates in organic synthesis. magtech.com.cn Historically, they have been crucial in the preparation of sulfonamides, a significant class of compounds with diverse biological activities, through their reaction with amines. acs.orgthieme-connect.com The Meerwein chlorosulfonylation reaction, a Sandmeyer-type reaction, represents a classic method for synthesizing sulfonyl chlorides from arenediazonium salts and sulfur dioxide, albeit with some limitations. acs.org

The reactivity of the sulfonyl chloride group allows it to serve as a precursor for various other functional groups, including sulfonyl fluorides, sulfonate esters, and sulfinic acids. acs.org In more contemporary synthetic chemistry, sulfonyl chlorides have been utilized in a broader range of reactions, including as sources of sulfonyl and aryl radicals in photocatalytic coupling reactions. magtech.com.cnacs.org The development of new methods for the synthesis of sulfonyl chlorides continues to be an active area of research, aiming for more sustainable and efficient processes. acs.org

Scope and Research Trajectories of 1-Pyrenesulfonyl Chloride

1-Pyrenesulfonyl chloride, as an amine-reactive labeling reagent, has found significant application in analytical chemistry, particularly in chromatography. thermofisher.com It is used as a pre-column derivatization reagent in high-performance liquid chromatography (HPLC) to enable the sensitive detection of compounds that lack a native chromophore or fluorophore, such as biogenic amines and estrogens. thermofisher.comresearchgate.netdntb.gov.uaresearchgate.netnih.gov The derivatization process involves the reaction of 1-pyrenesulfonyl chloride with primary and secondary amines to form stable, highly fluorescent pyrenesulfonamides. thermofisher.com

The strong UV absorption and fluorescence of the pyrene moiety provide high sensitivity for the detection of these derivatives. thermofisher.com Research has demonstrated the use of 1-pyrenesulfonyl chloride for the determination of biogenic amines in food samples, where their presence can be an indicator of quality and freshness. researchgate.netnih.gov In these applications, the formation of intramolecular excimers in derivatized polyamines allows for selective detection at longer wavelengths, reducing interference from mono-pyrene derivatives. mdpi.com Furthermore, the fluorescence lifetime of the resulting pyrenesulfonamides is relatively long, making them suitable for fluorescence anisotropy measurements. thermofisher.com Current research continues to explore and validate methods utilizing 1-pyrenesulfonyl chloride for the analysis of various analytes in complex matrices. researchgate.netnih.gov

Data Tables

Properties of 1-Pyrenesulfonyl Chloride

| Property | Value |

|---|---|

| CAS Number | 61494-52-8 lookchem.com |

| Molecular Formula | C₁₆H₉ClO₂S abcam.com |

| Molecular Weight | 300.8 Da abcam.com |

| Appearance | Solid abcam.com |

| Purity | >85% abcam.com |

| Excitation Maximum (Ex) | ~350 nm abcam.com |

| Emission Maximum (Em) | ~380 nm abcam.com |

| Solubility | Soluble in anhydrous DMF abcam.com |

Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Pyrenesulfonyl chloride |

| Dansyl chloride |

| Dapoxyl sulfonyl chloride |

| 1-Pyrenebutanoic acid succinimidyl ester |

| Histamine |

| Putrescine |

| Cadaverine |

| Spermidine |

| Spermine |

Structure

3D Structure

Properties

IUPAC Name |

pyrene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO2S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFLOMYZTLUWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyrenesulfonyl Chloride

Established Laboratory Synthesis Routes

Synthesis via Pyrenesulfonic Acid and Chlorinating Reagents

The established and most common laboratory synthesis of 1-pyrenesulfonyl chloride begins with the sulfonation of pyrene (B120774) to produce pyrenesulfonic acid. This intermediate is then treated with a chlorinating agent to yield the final product. liv.ac.ukresearchgate.net

A frequently employed method involves the reaction of pyrenesulfonic acid with thionyl chloride (SOCl₂). researchgate.net In a typical procedure, pyrenesulfonic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF), and then thionyl chloride is added, often at a reduced temperature (e.g., 0 °C) under an inert atmosphere. researchgate.net The reaction mixture is stirred for several hours to ensure complete conversion. researchgate.net Following the reaction, the mixture is typically poured into ice water, causing the 1-pyrenesulfonyl chloride to precipitate as a solid, which can then be collected by filtration and washed. researchgate.net

Alternatively, phosphorus pentachloride (PCl₅) can be used as the chlorinating agent. orgsyn.orgorgsyn.org This method involves mixing pyrenesulfonic acid with phosphorus pentachloride, sometimes without a solvent, and heating the mixture to drive the reaction. orgsyn.orggoogle.com Upon completion, the reaction mixture is worked up, often by pouring it onto crushed ice to hydrolyze the excess phosphorus reagents, allowing for the isolation of the crude 1-pyrenesulfonyl chloride. orgsyn.org

Another chlorinating agent that can be utilized is phosphorus oxychloride (POCl₃). researchgate.net Similar to the reaction with PCl₅, the sulfonic acid is reacted with POCl₃, often with heating, to afford the sulfonyl chloride. researchgate.net

The choice of chlorinating agent can influence the reaction conditions and the purity of the resulting product. Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. chemtube3d.comebsco.com

Table 1: Common Chlorinating Reagents for Synthesis from Sulfonic Acids

| Chlorinating Reagent | Formula | Typical Byproducts | Notes |

| Thionyl chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts are easily removed. chemtube3d.comebsco.com |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | A strong chlorinating agent. orgsyn.orgorgsyn.org |

| Phosphorus oxychloride | POCl₃ | H₃PO₄ (after hydrolysis) | Often requires heating. researchgate.net |

| Cyanuric chloride | C₃N₃Cl₃ | Cyanuric acid | Used in some one-pot procedures. nih.gov |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | C₃N₃Cl₃ | Can be used under mild conditions. ekb.eg |

Analogous Approaches from Related Sulfonic Acid Derivatives

The synthesis of sulfonyl chlorides from their corresponding sulfonic acids is a general and widely applicable transformation in organic chemistry. researchgate.net The methods described for 1-pyrenesulfonyl chloride are analogous to those used for a variety of other aromatic and aliphatic sulfonic acids. For instance, benzenesulfonyl chloride and p-toluenesulfonyl chloride are commonly prepared by reacting their respective sulfonic acids or sodium salts with chlorinating agents like phosphorus pentachloride or thionyl chloride. orgsyn.orggoogle.com

The reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride yields benzenesulfonyl chloride. orgsyn.org Similarly, methanesulfonyl chloride can be prepared by reacting methanesulfonic acid with thionyl chloride. orgsyn.org The synthesis of d,l-10-camphorsulfonyl chloride from d,l-10-camphorsulfonic acid using phosphorus pentachloride is another well-documented example of this type of transformation. orgsyn.org

These analogous preparations highlight the robustness of the chlorination reaction of sulfonic acids and their salts. The specific conditions, such as reaction temperature, time, and solvent, may be optimized for each substrate to achieve the best yield and purity. orgsyn.orgorgsyn.org

Advanced Synthetic Strategies for Enhanced Purity and Yield

To improve upon traditional methods, which can sometimes suffer from harsh conditions or the use of hazardous reagents, advanced synthetic strategies are being developed. thieme-connect.com These methods aim for higher purity, better yields, and more environmentally friendly processes.

One approach involves the use of alternative chlorinating agents that operate under milder conditions. For example, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been reported as an efficient reagent for converting sulfonic acids to sulfonyl chlorides at room temperature and often without the need for a solvent. organic-chemistry.orgorganic-chemistry.org This method boasts short reaction times and high efficiency. organic-chemistry.orgorganic-chemistry.org

Another strategy focuses on one-pot procedures that combine multiple reaction steps to minimize handling and potential loss of material. For instance, a one-pot, two-step protocol for converting sulfonic acids to sulfonyl fluorides involves the in-situ formation of a sulfonyl chloride intermediate using reagents like cyanuric chloride or trichloroacetonitrile (B146778) before the final fluorination step. nih.gov While the final product is a sulfonyl fluoride, the initial step demonstrates an alternative method for generating the sulfonyl chloride intermediate.

Furthermore, improvements in purification techniques contribute to obtaining 1-pyrenesulfonyl chloride of high purity. Column chromatography is often employed to purify the crude product. researchgate.net For research applications requiring highly pure material, such as in the preparation of fluorescent probes, rigorous purification is crucial. acs.orgmdpi.com

Considerations in Sulfonyl Chloride Synthesis for Research Applications

When synthesizing 1-pyrenesulfonyl chloride for research applications, particularly for use as a fluorescent label or in the synthesis of specific probes, several factors must be carefully considered. acs.orgmdpi.com The purity of the sulfonyl chloride is of paramount importance, as impurities can interfere with subsequent reactions or spectroscopic measurements. acs.org

The reactivity of the sulfonyl chloride functional group makes it susceptible to hydrolysis. orgsyn.org Therefore, the synthesis and subsequent handling must be conducted under anhydrous conditions to prevent the formation of the corresponding sulfonic acid. orgsyn.org The crude product is often washed with cold water to remove water-soluble impurities, a step that must be performed quickly to minimize hydrolysis of the desired product. orgsyn.org

For applications in bioconjugation, where 1-pyrenesulfonyl chloride is used to label proteins or other biomolecules, any excess reagent must be thoroughly removed after the reaction. acs.org This is often achieved through techniques like size-exclusion chromatography (e.g., Sephadex G-25) or ultrafiltration. acs.org The choice of quenching agent to terminate the labeling reaction is also critical; for instance, ethanolamine (B43304) may be used instead of lysine (B10760008) to avoid introducing unwanted amino acids into the final purified product during amino acid analysis. acs.org

The stability of the synthesized sulfonyl chloride during storage is another key consideration. It should be stored in a desiccator or under an inert atmosphere to protect it from moisture. orgsyn.org The inherent environmental sensitivity of the pyrene fluorophore's emission also means that the purity of the 1-pyrenesulfonyl chloride directly impacts the reliability and reproducibility of fluorescence-based assays. abcam.com

Reactivity and Reaction Mechanisms of 1 Pyrenesulfonyl Chloride

Nucleophilic Substitution and Sulfonamide Formation

1-Pyrenesulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group attached to a pyrene (B120774) moiety. cymitquimica.com Its reactivity is largely defined by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to attack by nucleophiles. cymitquimica.combyjus.com This reactivity is fundamental to its use in the synthesis of various derivatives, most notably sulfonamides. cymitquimica.comcbijournal.com

1-Pyrenesulfonyl chloride readily reacts with primary and secondary amines in a process known as sulfonylation. cbijournal.comthermofisher.com In this reaction, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a stable sulfonamide bond. byjus.com The general mechanism is analogous to the well-known Hinsberg test, which uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines. byjus.com

The reaction with primary and secondary amines proceeds as follows:

Primary Amines: React with 1-pyrenesulfonyl chloride to form N-substituted pyrenesulfonamides. The resulting sulfonamide still possesses a hydrogen atom on the nitrogen, which imparts acidic character to it.

Secondary Amines: Also react with 1-pyrenesulfonyl chloride to yield N,N-disubstituted pyrenesulfonamides. Unlike the products from primary amines, these sulfonamides lack a hydrogen atom on the nitrogen.

The reactivity of amines can be influenced by the electronic and steric nature of the groups attached to the nitrogen atom. cbijournal.com Generally, primary amines are more reactive than secondary amines due to less steric hindrance. cbijournal.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. cbijournal.com

A study demonstrated the synthesis of pyrenesulfonamide probes by reacting 1-pyrenesulfonyl chloride with various amines. rsc.org For instance, the reaction with a specific amine in dichloromethane (B109758) yielded the corresponding sulfonamide, which was then characterized using NMR spectroscopy and mass spectrometry. rsc.org Another example is the synthesis of Pyrene-1-(3-imidazol-1-yl-propyl)sulfonamide, which was achieved by reacting 1-pyrenesulfonyl chloride with 1-(3-aminopropyl)imidazole (B109541) in dichloromethane. rsc.orgresearchgate.net

The sulfonamides derived from 1-pyrenesulfonyl chloride are known for their stability. thermofisher.comorgsyn.org This stability is a key feature that makes them useful in various applications, including as fluorescent probes and in the preparation of biologically active molecules. cbijournal.comresearchgate.net The stability of the sulfonamide linkage allows it to withstand a range of reaction conditions. orgsyn.org

The fluorescent properties of the pyrene moiety are often retained in the sulfonamide derivatives. cymitquimica.comthermofisher.com This has led to the use of 1-pyrenesulfonyl chloride as a fluorescent labeling reagent for primary and secondary amines, peptides, and proteins. thermofisher.comabcam.com The resulting pyrenesulfonamides exhibit fluorescence with a relatively long lifetime, which is advantageous for fluorescence anisotropy measurements. thermofisher.com

The stability and fluorescent nature of these derivatives are highlighted in studies where pyrene-sulfonamide conjugates were used as fluorescent probes. researchgate.net For example, these conjugates have been chemically attached to glass fiber surfaces to study the curing process of epoxy resins. researchgate.net The stability of the sulfonamide allows for reliable monitoring under various experimental conditions.

| Reactant Amine Type | Product | Key Feature of Product |

| Primary Amine (R-NH₂) | N-Substituted Pyrenesulfonamide | Contains an acidic N-H bond |

| Secondary Amine (R₂-NH) | N,N-Disubstituted Pyrenesulfonamide | Lacks an acidic N-H bond |

Derivatization and Bioconjugation Strategies with 1 Pyrenesulfonyl Chloride

Covalent Labeling of Biomolecules

Covalent labeling is a technique where a chemical reagent, such as 1-pyrenesulfonyl chloride, forms a stable, covalent bond with a target biomolecule. researchgate.net This process is instrumental in studying the structure, function, and interactions of biomolecules. The fluorescence of the pyrene (B120774) group is sensitive to its local environment, providing insights into conformational changes and binding events. abcam.com

Functionalization of Peptides and Proteins

1-Pyrenesulfonyl chloride is an amine-reactive reagent used for the fluorescent labeling of peptides and proteins. abcam.com The sulfonyl chloride group reacts with the primary amino groups of lysine (B10760008) residues and the N-terminal amino group of a peptide or protein to form stable sulfonamide bonds. thermofisher.comsusupport.com This reaction is typically carried out in a slightly alkaline aqueous-organic mixture. researchgate.net

The resulting pyrene-labeled proteins can be used in a variety of applications, including:

Structural Analysis: The environment-sensitive fluorescence of the pyrene label can be used to monitor protein folding, unfolding, and conformational changes. abcam.com

Interaction Studies: Changes in the fluorescence properties of the pyrene label upon binding to other molecules can be used to study protein-protein and protein-ligand interactions.

Quantification: The high fluorescence quantum yield of the pyrene group allows for the sensitive detection and quantification of proteins in complex biological samples.

Compared to other fluorescent labels like dansyl chloride, pyrene derivatives offer greater sensitivity due to the higher absorptivity of the pyrene fluorophore. thermofisher.com

Derivatization of Nucleic Acids and Oligonucleotides

1-Pyrenesulfonyl chloride can also be used to derivatize nucleic acids and oligonucleotides. google.com The reagent reacts with amino groups that can be introduced into the nucleic acid structure. This labeling strategy has been employed for various purposes, including the development of fluorescent DNA probes. thermofisher.com

Fluorescence polarization measurements of DNA probes labeled with 1-pyrenesulfonyl chloride enable the homogeneous detection of hybridization, a key process in many molecular biology techniques. thermofisher.com The long fluorescence lifetime of the resulting pyrenesulfonamides is advantageous for such anisotropy measurements. thermofisher.com In one instance, 1-pyrenesulfonyl chloride was used to modify an ATP-binding ribonucleopeptide to create a fluorescent ATP sensor. thermofisher.com

Conjugation to Glycopeptides

1-Pyrenesulfonyl chloride has been utilized for the detection of glycopeptides, which are peptides that contain covalently attached sugar chains (glycans). cymitquimica.comgoogleapis.com The reagent is reported to bind to hydroxyl groups on the carbohydrate moieties of glycopeptides, resulting in a fluorescently labeled molecule. cymitquimica.combiosynth.com This reaction is thought to proceed via the formation of a glycosidic bond. cymitquimica.com The ability to label the glycan portion of a glycopeptide provides a valuable tool for studying this important class of biomolecules.

Derivatization for Chromatographic Analysis

Derivatization is a common strategy in chromatography to enhance the detectability of analytes that lack a suitable chromophore or fluorophore. 1-Pyrenesulfonyl chloride serves as a pre-column derivatization reagent, converting analytes into highly fluorescent derivatives that can be easily detected. nih.govmdpi.com

Pre-column Derivatization for High-Performance Liquid Chromatography (HPLC)

In HPLC, pre-column derivatization with 1-pyrenesulfonyl chloride is employed to improve the sensitivity of detection for various compounds, particularly those containing primary and secondary amine groups. thermofisher.comsci-hub.box The reaction between the analyte and 1-pyrenesulfonyl chloride produces a stable, highly fluorescent derivative. thermofisher.com This allows for the use of a fluorescence detector, which is significantly more sensitive than a standard UV detector for many applications.

The process involves mixing the sample with the derivatizing reagent under optimized conditions before injection into the HPLC system. nih.govresearchgate.net The resulting pyrene-labeled analytes are then separated on a reversed-phase column and detected by their fluorescence. nih.gov This technique has been successfully applied to the analysis of various compounds in complex matrices. nih.govdntb.gov.ua

Applications in Biogenic Amine Detection

A significant application of 1-pyrenesulfonyl chloride derivatization is in the detection and quantification of biogenic amines in food samples, particularly fish. nih.govmdpi.comresearchgate.net Biogenic amines, such as histamine, putrescine, cadaverine, spermidine, and spermine, are indicators of food decomposition and can be harmful if consumed in large quantities. nih.govresearchgate.net

A validated method involves the extraction of biogenic amines from fish tissue, followed by pre-column derivatization with 1-pyrenesulfonyl chloride. nih.gov The resulting fluorescent derivatives are then separated by reversed-phase HPLC and detected using both UV and fluorescence detectors. nih.govdntb.gov.ua The use of intramolecular excimer fluorescence detection, where applicable for polyamines, further enhances the specificity of the method. nih.govdntb.gov.ua The structures of the pyrene-derivatives have been confirmed using liquid chromatography-mass spectrometry. nih.govresearchgate.net

The table below summarizes the performance of an HPLC method using 1-pyrenesulfonyl chloride for the determination of biogenic amines in fish. nih.govmdpi.com

| Biogenic Amine | Limit of Detection (mg/kg) | Limit of Quantification (mg/kg) | Recovery (%) |

| Histamine | 0.1 - 1.4 | 0.3 - 4.2 | 67 |

| Putrescine | 0.1 - 1.4 | 0.3 - 4.2 | N/A |

| Cadaverine | 0.1 - 1.4 | 0.3 - 4.2 | N/A |

| Spermidine | 0.1 - 1.4 | 0.3 - 4.2 | N/A |

| Spermine | 0.1 - 1.4 | 0.3 - 4.2 | 114 |

| Data sourced from studies on canned fish samples. nih.govmdpi.com |

This method provides good sensitivity and repeatability, making it a valuable tool for quality control and food safety monitoring. nih.govdntb.gov.ua

Immobilization and Surface Functionalization

1-Pyrenesulfonyl chloride is a valuable reagent for the fluorescent labeling of surfaces, enabling the study and characterization of material interfaces. core.ac.uk A prominent application is the functionalization of glass fibers used as reinforcements in polymer matrix composites. core.ac.uk The process involves a multi-step approach to covalently attach the pyrene moiety to the fiber surface.

First, the E-glass fibers are "silanized" by treating them with an aqueous solution of an aminosilane (B1250345) coupling agent, such as γ-aminopropyltriethoxysilane (APES). core.ac.ukresearchgate.net This step creates a polyorganosiloxane coating on the glass surface that is functionalized with reactive primary amine groups. core.ac.uk Subsequently, these amine-functionalized fibers are reacted with 1-pyrenesulfonyl chloride in a solvent like acetonitrile. The sulfonyl chloride group of PSC readily reacts with the immobilized amine groups to form highly stable and fluorescent pyrene-sulfonamide (PSA) conjugates on the fiber surface. core.ac.ukresearchgate.net

This covalent labeling creates a fluorescent probe at the interface, which is a powerful tool for microstructural analysis. core.ac.uk The environment-dependent fluorescence of the pyrene group allows researchers to investigate properties of the polymeric silane (B1218182) layer, such as its rigidity, density changes with temperature, and the accessibility of the layer to different solvents. core.ac.uk

The principle of using PSC as a label extends to other polymeric interfaces. For instance, proteins can be labeled with 1-pyrenesulfonyl chloride. These fluorescently tagged proteins can then be used to study protein adsorption phenomena on various polymeric biomaterial surfaces, such as polyurethane, by monitoring changes in fluorescence anisotropy. researchgate.net

| Step | Reagent/Process | Purpose | Outcome |

| 1 | Silanization | γ-aminopropyltriethoxysilane (APES) | Introduces a polymeric siloxane layer with amine functional groups on the glass fiber surface. core.ac.uk |

| 2 | Labeling | 1-Pyrenesulfonyl chloride (PSC) | Covalently attaches the fluorescent pyrene moiety to the amine groups via a stable sulfonamide bond. core.ac.ukresearchgate.net |

| 3 | Analysis | Fluorescence Spectroscopy | Allows for the characterization of the polymeric interface's microstructure, rigidity, and solvent accessibility. core.ac.uk |

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate, providing a precise way to control surface properties at the molecular level. nih.gov Alkanethiols on gold surfaces are a classic example of a well-defined SAM system. nih.govrsc.org While 1-pyrenesulfonyl chloride is not the primary molecule used to form the base monolayer, it is an ideal reagent for functionalizing a pre-formed SAM that displays reactive amine groups.

The creation of a pyrene-functionalized SAM is a two-step process:

Formation of the Base SAM : A gold substrate is immersed in a dilute solution of an amine-terminated alkanethiol, such as 11-amino-1-undecanethiol. The thiol groups have a strong affinity for the gold surface, leading to the spontaneous formation of a dense, ordered monolayer with the amine groups presented at the monolayer-air interface. nih.govsigmaaldrich.com

Surface Functionalization with PSC : The amine-functionalized SAM is then treated with a solution of 1-pyrenesulfonyl chloride. As established, PSC reacts efficiently with primary amines to form stable sulfonamides. thermofisher.comabcam.com This reaction immobilizes the pyrene moiety onto the SAM surface, resulting in a highly organized, fluorescent monolayer.

These pyrene-functionalized SAMs are powerful tools in biointerfacial science. nih.gov The ability to create well-defined surfaces with specific fluorescent properties allows for fundamental studies of protein adsorption and cell adhesion, as the pyrene label can be used to probe the local environment and interactions at the surface. researchgate.netnih.gov

Spectroscopic and Photophysical Characterization of 1 Pyrenesulfonyl Chloride Derivatives

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary tool for investigating 1-pyrenesulfonyl chloride derivatives due to the pyrene (B120774) moiety's sensitivity to its local environment. This sensitivity provides detailed insights into molecular interactions and dynamics.

Monomer and Excimer Emission Characteristics

The fluorescence spectrum of pyrene-based compounds, including 1-pyrenesulfonyl chloride derivatives, is characterized by two principal types of emission: monomer and excimer fluorescence.

Monomer Emission: When a pyrene molecule absorbs a photon, it is elevated to an excited singlet state (M*). The subsequent decay back to the ground state (M) results in the emission of a photon, which is observed as monomer fluorescence. nih.gov This emission spectrum displays a distinct vibronic structure, with characteristic peaks typically appearing between 375 nm and 410 nm. nih.govnih.gov The relative intensities of these vibronic bands are sensitive to the polarity of the surrounding environment. acs.org

Excimer Emission: At higher concentrations or when two pyrene moieties are in close spatial proximity (approximately 10 Å), an excited-state dimer, known as an excimer (E), can form. nih.gov This occurs when an excited pyrene monomer (M) interacts with a ground-state monomer (M). nih.govnih.gov The excimer then decays, emitting a broad, structureless band at longer wavelengths, typically centered around 460-480 nm. nih.govcore.ac.ukcolostate.edu The formation of excimers is a diffusion-controlled process and is therefore dependent on factors such as concentration and solvent viscosity. colostate.edu

The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a valuable parameter for studying systems where the distance between pyrene-labeled molecules changes, such as in polymer folding or protein-protein interactions. nih.govusm.edu In some instances, particularly in the presence of amine groups, pyrenesulfonamide derivatives can form exciplexes, which are excited-state complexes between the excited pyrene derivative (acceptor) and the amine (donor). core.ac.ukresearchgate.net This exciplex emission is also a broad, structureless band and is highly sensitive to solvent polarity. core.ac.uk

Solvent and Environmental Sensitivity of Fluorescence

The fluorescence of 1-pyrenesulfonyl chloride and its derivatives is highly sensitive to the polarity of the solvent and the microenvironment. This phenomenon, known as the "pyrene polarity probe" effect, is a key feature exploited in many applications.

The vibronic fine structure of the pyrene monomer emission spectrum changes with solvent polarity. acs.org Specifically, the ratio of the intensity of the first vibronic peak (I1, around 377 nm) to the third or fifth peak (I3 or I5) is often used to quantify the polarity of the environment. core.ac.uk In polar solvents, the intensity of the symmetry-forbidden vibronic transitions increases, leading to a significant alteration of the fluorescence emission profile. acs.org For example, the I1/I5 ratio for pyrenesulfonamide has been shown to be sensitive to solvent polarity, similar to free pyrene. core.ac.uk This sensitivity allows these compounds to be used as probes to study solvent accessibility and the polarity of microdomains in polymers and biological systems. core.ac.ukusm.edu

Furthermore, the exciplex emission of pyrenesulfonamides is also very sensitive to solvent polarity. core.ac.uk In more polar solvents, the exciplex emission band can show a significant red shift (a shift to longer wavelengths). evidentscientific.com This is due to the stabilization of the charge-separated excited state by the polar solvent molecules.

The environmental sensitivity of pyrene derivatives is also evident in their response to changes in pH and temperature. For some pyrenesulfonamide derivatives, significant broadening and shifting of the fluorescence emission band have been observed at low pH, indicating a dual fluorescence phenomenon. researchgate.net Temperature can also influence the fluorescence emission, with changes in temperature affecting the rigidity of the surrounding medium and influencing non-radiative decay pathways. core.ac.uk

Fluorescence Lifetimes and Quantum Yields of Pyrenesulfonamides

The fluorescence lifetime (τ) and quantum yield (Φ) are fundamental photophysical parameters that describe the behavior of the excited state of a fluorescent molecule. For pyrenesulfonamides, these parameters are crucial for understanding their performance as fluorescent probes.

Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Pyrene and its derivatives are known for their relatively long fluorescence lifetimes, which can be in the range of tens to hundreds of nanoseconds depending on the environment and the absence or presence of quenchers like oxygen. acs.orgcolostate.eduthermofisher.com For instance, the fluorescence lifetime of pyrene in deoxygenated cyclohexane (B81311) is approximately 382 ns. colostate.edu The long lifetime of pyrenesulfonamides is advantageous for various applications, including fluorescence anisotropy measurements, as it allows for the observation of a wider range of molecular motions. thermofisher.com The lifetime of pyrene monomer fluorescence can be quenched by the formation of excimers, providing a kinetic measure of this process. colostate.edu

Fluorescence Quantum Yield (Φ): The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. Pyrene itself has a high quantum yield, in the range of 0.7-0.8. acs.org Pyrenesulfonamide derivatives also generally exhibit high quantum yields. researchgate.net However, the quantum yield can be influenced by the solvent and other environmental factors. For example, the quantum yields of some fullerene-coumarin dyads, which are structurally different but illustrate general principles, were found to be in the range of 0.012 to 0.018 in toluene. researchgate.net It is important to note that the quantum yield of pyrene derivatives can be significantly reduced by quenching processes, such as the interaction with dissolved oxygen or the formation of non-fluorescent complexes. nih.gov

Table 1: Representative Photophysical Data for Pyrene and its Derivatives

| Compound/System | Fluorescence Lifetime (τ) | Quantum Yield (Φ) | Notes |

|---|---|---|---|

| Pyrene in deoxygenated cyclohexane | ~382 ns colostate.edu | 0.7-0.8 acs.org | Long lifetime is characteristic. |

| Pyrenesulfonamide derivatives | Generally long lifetimes thermofisher.com | High researchgate.net | Specific values depend on the derivative and environment. |

| Chlorophyll a in ether | 5.1 ns illinois.edu | 0.33 illinois.edu | For comparison with a well-known fluorophore. |

| Rhodamine 6G in ethanol | - | 0.950 ± 0.015 nih.gov | A common fluorescence standard. |

| Fluorescein in 0.1 N NaOH | - | 0.925 ± 0.015 nih.gov | Another common fluorescence standard. |

| Fullerene-coumarin dyads in toluene | Fast and complex decays researchgate.net | 0.012 - 0.018 researchgate.net | Illustrates the effect of molecular structure on photophysics. |

This table provides illustrative data; specific values for 1-pyrenesulfonyl chloride derivatives can vary significantly based on their specific structure and environment.

Fluorescence Anisotropy and Depolarization Studies

Fluorescence anisotropy, or fluorescence polarization, is a technique that provides information about the size, shape, and rotational mobility of a fluorescent molecule. horiba.comedinst.com When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization depends on how much the molecules rotate during the time they are in the excited state (the fluorescence lifetime). horiba.com

Principles of Fluorescence Anisotropy: The anisotropy (r) is calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light. edinst.com Fast-rotating, small molecules will have low anisotropy values (the emitted light is depolarized), while larger, slower-moving molecules will have higher anisotropy values (the polarization is retained). horiba.com

Applications with Pyrenesulfonamides: The relatively long fluorescence lifetime of pyrenesulfonamides makes them well-suited for fluorescence anisotropy studies. thermofisher.com This technique can be used to monitor changes in the rotational mobility of a pyrenesulfonamide-labeled molecule, for instance, upon binding to a larger macromolecule like a protein. This binding event would lead to a decrease in rotational speed and thus an increase in the measured anisotropy. Such studies have been employed to investigate protein-ligand interactions and the dynamics of biological macromolecules. acs.org For example, a fluorescein-derivatized arylsulfonamide probe has been used to detect zinc binding to carbonic anhydrase II through changes in fluorescence anisotropy. acs.org

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to characterize the electronic transitions in a molecule. wikipedia.org For 1-pyrenesulfonyl chloride and its derivatives, the UV-Vis spectrum is dominated by the strong absorption of the pyrene chromophore.

The pyrene moiety has a high molar absorptivity coefficient, on the order of 40,000 M-1cm-1, which allows for its detection at very low concentrations. acs.org The absorption spectrum of pyrene typically shows several distinct bands in the ultraviolet region. The main absorption maximum for excitation is around 340-346 nm. acs.orgcore.ac.uk This absorption corresponds to the S0 → S2 electronic transition of the pyrene chromophore. The absorption spectrum is generally less sensitive to the solvent environment compared to the fluorescence emission spectrum. However, the formation of π-π interactions between pyrene rings in some derivatives can lead to changes in the absorbance, as seen in a probe where the absorbance doubled due to these interactions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 1-pyrenesulfonyl chloride. jchps.com Both 1H NMR and 13C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

1H NMR Spectroscopy: The 1H NMR spectrum provides information about the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. jchps.com For pyrenesulfonamide derivatives, the aromatic region of the 1H NMR spectrum will show a complex pattern of signals corresponding to the protons on the pyrene ring. The chemical shifts and coupling patterns of these protons can be used to confirm the substitution pattern on the pyrene core. Signals corresponding to the protons on the sulfonamide substituent will also be present and can be used to confirm the structure of this part of the molecule. researchgate.net

By combining the information from both 1H and 13C NMR, along with other 2D NMR techniques (such as COSY, HSQC, and HMBC), a complete and unambiguous structural assignment of 1-pyrenesulfonyl chloride derivatives can be achieved. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) serves as a definitive analytical technique for the molecular characterization of 1-pyrenesulfonyl chloride derivatives, confirming their successful synthesis and structural integrity. This method is crucial for verifying the covalent attachment of the pyrenesulfonyl moiety to target molecules such as amines, oligosaccharides, and metabolites. nih.govnih.govresearchgate.net Various ionization techniques are employed, with Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) being commonly reported for generating gas-phase ions of these derivatives. nih.govrsc.org

High-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (Q-TOF) tandem mass spectrometry (MS/MS), provides detailed structural information. nih.gov In studies involving complex biomolecules, such as N-linked oligosaccharides labeled with 1-pyrenesulfonyl chloride, ESI-Q-TOF-MS/MS is utilized for both sensitive detection and structural elucidation. nih.gov The fragmentation patterns observed in the MS/MS spectra are characteristic of the derivatized molecule. For instance, the analysis of asparaginyl-oligosaccharides labeled with 1-pyrenesulfonyl chloride (PSC) in positive ESI mode reveals various fragment ions corresponding to the carbohydrate units. A key diagnostic fragment ion is observed at an m/z of 600.16, which corresponds to the PSC-labeled Asp-HexNAc moiety, allowing for the specific identification of these N-linked oligosaccharides from complex biological samples. nih.gov

Similarly, the structures of pyrenesulfonamide-based fluorescent probes have been unequivocally confirmed using mass spectrometry. rsc.org For example, a pyrenesulfonamide receptor synthesized for sensing salicylic (B10762653) acid derivatives showed a clear molecular ion peak ([M+H]+) at m/z 390.1273 in its FAB mass spectrum, confirming its molecular weight and composition. rsc.org The combination of liquid chromatography with mass spectrometry (LC-MS) is also a standard approach for confirming the structure of derivatives, such as those formed with biogenic amines, prior to their quantification. nih.govresearchgate.net

Table 1: Mass Spectrometric Data for 1-Pyrenesulfonyl Chloride Derivatives

| Derivative Class | Analyte Example | Mass Spectrometry Technique | Key Observation | Reference |

| Oligosaccharides | PSC-labeled Asp-HexNAc | ESI-Q-TOF-MS/MS | Characteristic fragment ion at m/z 600.16 | nih.gov |

| Biogenic Amines | Pyrene-derivatized amines | LC-MS with ESI | Structural confirmation of derivatives | nih.govresearchgate.net |

| Fluorescent Probes | Pyrenesulfonamide receptor | FAB-MS | Molecular ion peak [M+H]⁺ at m/z 390.1273 | rsc.org |

Low-Temperature Spectroscopy Techniques

Low-temperature spectroscopy, particularly fluorescence spectroscopy, is a powerful tool for investigating the detailed photophysical properties of 1-pyrenesulfonyl chloride and its derivatives. These techniques, conducted at cryogenic temperatures such as 77 K (-196 °C) or over a range from -140 °C to 120 °C, provide enhanced spectral resolution by minimizing thermal broadening, which allows for the observation of fine structural details in the electronic spectra. acs.orgresearchgate.net

Studies on 1-pyrenesulfonyl chloride itself at 77 K reveal a single fluorescence origin band around 376 nm. acs.org When this molecule is used to derivatize other compounds, the resulting fluorescence spectra provide insights into the local environment of the pyrene probe. For example, catechol estrogen adducts derivatized with 1-pyrenesulfonyl chloride have been investigated using low-temperature fluorescence spectroscopy under both non-line-narrowing and fluorescence line-narrowing (FLN) conditions. acs.org The FLN spectra of these adducts exhibited pronounced zero-phonon lines (ZPLs), which is indicative of weak electron-phonon coupling. acs.org

However, a notable limitation was observed in these studies: the low-temperature fluorescence spectra could not distinguish between derivatives of closely related structures (e.g., 4-OHE₁ and 4-OHE₂ adducts). This is because the structural differences in the molecules were too far removed from the fluorescent pyrenyl label, resulting in nearly identical spectral signatures. acs.org

In other applications, low-temperature fluorescence measurements have been used to study pyrenesulfonamide derivatives attached to solid surfaces, such as amine-coated glass fibers. researchgate.net These experiments, conducted over a temperature range of -140 °C to 120 °C, revealed changes in fluorescence intensity that correlate with physical transitions in the surrounding matrix. researchgate.netresearchgate.net The spectra of these surface-bound derivatives can feature an "excimer-like" band, which is attributed to the formation of an exciplex between an excited pyrenesulfonamide moiety and a nearby donor group, such as a propylamine. researchgate.net

Table 2: Low-Temperature Spectroscopic Data for 1-Pyrenesulfonyl Chloride and Derivatives

| Compound/Derivative | Technique | Temperature | Key Spectral Feature/Observation | Reference |

| 1-Pyrenesulfonyl chloride | Fluorescence Spectroscopy | 77 K | Single fluorescence origin band at ~376 nm | acs.org |

| PSC-Catechol Estrogen Adducts | Fluorescence Line-Narrowing (FLN) Spectroscopy | Low Temperature | Exhibited pronounced zero-phonon lines (ZPLs) | acs.org |

| Pyrenesulfonamide on Glass Fibers | Fluorescence Spectroscopy | -140 °C to 120 °C | Appearance of an "excimer-like" band from exciplex emission | researchgate.net |

Advanced Applications of 1 Pyrenesulfonyl Chloride in Research

Development of Fluorescent Sensors and Probes

1-Pyrenesulfonyl chloride is a pivotal compound in the development of fluorescent sensors and probes due to the unique photophysical properties of its pyrene (B120774) core. The pyrene moiety exhibits a high fluorescence quantum yield, a long fluorescence lifetime, and the ability to form excimers, which are excited-state dimers that emit light at a longer wavelength than the monomer. researchgate.netresearchgate.net This excimer formation is highly dependent on the proximity and orientation of two pyrene units, a characteristic that is ingeniously exploited in sensor design. mdpi.com Furthermore, the fluorescence of pyrene derivatives is often sensitive to the polarity of the local environment. researchgate.net 1-Pyrenesulfonyl chloride serves as a reactive precursor, allowing for the covalent attachment of the pyrene fluorophore to various molecules to create highly specific and sensitive probes. thermofisher.com

Adenosine (B11128) Triphosphate (ATP) Sensing Mechanisms

Fluorescent sensors derived from 1-pyrenesulfonyl chloride have been engineered for the selective detection of adenosine triphosphate (ATP), a crucial molecule involved in cellular energy transfer. One approach involves the modification of an ATP-binding ribonucleopeptide with 1-pyrenesulfonyl chloride. thermofisher.com A notable strategy in ATP sensing involves designing probes with two pyrene moieties. rhhz.net These sensors leverage the π-π stacking interaction between the pyrene units and the adenine (B156593) base of ATP. rhhz.net This interaction can induce a change in the spatial arrangement of the pyrene groups, leading to a variation in the ratio of monomer to excimer fluorescence, which allows for ratiometric detection of ATP. rhhz.net

Another successful strategy for ATP detection involves the creation of a "turn-on" fluorescent probe. In one such design, a pyrene-based sensor, in conjunction with zinc (II) ions, exhibits a significant fluorescence enhancement upon binding to ATP. researchgate.net The triphosphate group of ATP interacts with the sensor-Zn(II) complex, leading to a detectable signal. researchgate.net This system has demonstrated high selectivity for ATP over other similar nucleotides and has been successfully applied for imaging ATP in living cells. researchgate.net

Table 1: Characteristics of a Pyrene-Based ATP Fluorescent Sensor

| Feature | Description | Reference |

| Sensing Mechanism | "Turn-on" fluorescence enhancement upon binding to ATP in the presence of Zn(II). | researchgate.net |

| Selectivity | High selectivity for ATP over other biologically important phosphates. | researchgate.net |

| Detection Limit | 0.41 µM | researchgate.net |

| Application | Monitoring ATP in live cells. | researchgate.net |

Dicarboxylic Acid Sensors and Conformational Reorganization

Derivatives of 1-pyrenesulfonyl chloride have been utilized to create fluorescent sensors for dicarboxylic acids. researchgate.netchemicalbook.com These sensors often operate based on the principle of conformational reorganization. researchgate.net In a typical design, pyrene units are immobilized on a surface, such as a quartz plate, with flexible spacers. researchgate.net The presence of dicarboxylic acids induces a change in the conformation of the immobilized pyrene molecules, affecting the distance between them and thus altering the excimer-to-monomer emission ratio. researchgate.net

The response time of these sensors can depend on the chain length of the dicarboxylic acid, with longer chains requiring more time to reach equilibrium. researchgate.net This observation is attributed to the conformational reorganization of the pyrene moieties as the dicarboxylic acid molecules insert themselves between the spacers. researchgate.net The sensing process has been shown to be reversible, which is a crucial characteristic for practical sensor applications. researchgate.net

Selective Detection of Anions (e.g., Cyanide)

The unique properties of pyrene derivatives have been harnessed to develop chemosensors for the selective detection of anions like cyanide. researchgate.net A common strategy involves the use of a metal-complexed pyrene derivative. For instance, a pyrene-based sensor can be complexed with a copper(II) ion, which typically quenches the fluorescence of the pyrene. researchgate.net Upon the addition of cyanide, the cyanide ion preferentially binds to the copper(II), displacing the pyrene-based ligand and restoring its fluorescence. researchgate.net This "off-on" switching mechanism provides a clear and detectable signal for the presence of cyanide. researchgate.net

These sensors have demonstrated high selectivity for cyanide over other common anions. researchgate.net The detection limits for cyanide using such pyrene-based fluorescent probes have been reported in the micromolar range, highlighting their sensitivity. researchgate.net Furthermore, these chemosensors have been shown to be effective over a practical pH range, making them suitable for various applications. researchgate.net

Metal Ion Sensing (e.g., Silver Ions)

Fluorescent chemosensors derived from 1-pyrenesulfonyl chloride have been developed for the selective detection of various metal ions, including silver (Ag⁺). chemicalbook.comresearchgate.net These sensors often exhibit a "turn-off" fluorescence response, where the fluorescence intensity is quenched upon binding to the target metal ion. researchgate.net This quenching can occur through mechanisms such as photoinduced electron transfer (PET) from the metal ion to the excited pyrene fluorophore. researchgate.net

In one example, a pyrene-pyridine conjugate was designed as a selective sensor for Ag⁺. researchgate.net The binding of Ag⁺ to the pyridine (B92270) moiety prevents the formation of pyrene excimers and induces intramolecular PET, leading to the quenching of both monomer and excimer emissions. researchgate.net Such sensors have demonstrated high selectivity and sensitivity, with detection limits for Ag⁺ reaching the nanomolar range. researchgate.net The development of ratiometric fluorescent sensors for Ag⁺, which provide a built-in self-calibration by measuring the ratio of two different emission wavelengths, has also been a significant area of research. acs.org

Table 2: Performance of a Pyrene-Pyridine Conjugate Sensor for Silver Ions

| Parameter | Value | Reference |

| Analyte | Ag⁺ | researchgate.net |

| Sensing Mechanism | Fluorescence "on-off" | researchgate.net |

| Detection Limit | 0.29 x 10⁻⁸ M | researchgate.net |

| Solvent System | HEPES-buffered DMSO/H₂O (1:1, v/v) | researchgate.net |

Environment-Sensitive Probes for Polymer Systems

1-Pyrenesulfonyl chloride is a valuable reagent for creating environment-sensitive fluorescent probes to study the structure and dynamics of polymer systems. researchgate.netresearchgate.net The fluorescence spectrum of pyrene is sensitive to the polarity of its microenvironment, making it an excellent probe for characterizing polymeric interfaces. researchgate.net By covalently attaching a pyrene derivative to a polymer chain, researchers can gain insights into local properties such as solvent accessibility and thermal transitions. researchgate.netcore.ac.uk

The ratio of the intensities of different vibronic bands in the pyrene monomer fluorescence spectrum can be used to assess the polarity of the probe's surroundings. researchgate.net Additionally, the formation of excimers between pyrene units attached to the same or different polymer chains can provide information about polymer chain dynamics, such as the rate of end-to-end cyclization. mdpi.comuwaterloo.ca These pyrene-labeled polymers have been instrumental in studying a wide range of phenomena, including micellization of block copolymers, polymer chain dynamics in solution, and the properties of polymer films and gels. researchgate.net

Exploration in Advanced Materials Science

The unique photophysical and electronic properties of pyrene and its derivatives, including those synthesized from 1-pyrenesulfonyl chloride, have made them attractive building blocks for advanced materials. researchgate.net Pyrene-based compounds are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.networktribe.com The high fluorescence quantum yields and thermal stability of many pyrene derivatives are particularly advantageous for these applications. rsc.org

Interfacial Studies in Composite Materials

In one study, 1-pyrenesulfonyl chloride was chemically bonded to both silica (B1680970) particles and the epoxy polymer matrix to monitor the curing process at the interface and in the bulk material, respectively. researchgate.net The fluorescence response of the pyrene label allowed for a kinetic analysis of the epoxy curing. researchgate.net It was found that the curing reaction at the interface proceeded faster in the initial stages, a phenomenon attributed to a higher local concentration of amino groups. researchgate.net This approach, combining fluorescence with techniques like FT-NIR, provides complementary information about the curing reaction. researchgate.net

Similarly, 1-pyrenesulfonyl chloride has been used to create pyrenesulfonamide conjugates on the surface of E-glass fibers. core.ac.uk These fluorescent probes are used to characterize the microstructure of the polyorganosiloxane coating on the fibers. core.ac.uk Studies using this method have explored the accessibility of different solvents to the chromophore, revealing how solvents can swell the polymer layer at the interface. core.ac.uk Furthermore, the temperature dependence of the pyrene derivative's fluorescence emission can indicate changes in the rigidity and density of the polymer network in the coupling region. core.ac.ukresearchgate.net

| Composite System Component | Material Example | Role in Study | Key Finding |

| Matrix | Diglycidyl ether of bisphenol A (DGEBA) epoxy | Bulk material | Curing kinetics in the bulk were compared to the interface. researchgate.net |

| Filler/Reinforcement | Silica particles, E-glass fibers | Substrate for interfacial study | The interface influences the initial speed of the curing reaction. researchgate.netcore.ac.uk |

| Coupling Agent | 3-aminopropyltriethoxysilane (APES) | Links the fluorescent probe to the reinforcement surface. researchgate.netcore.ac.uk | Creates a polyaminosiloxane layer whose properties can be probed. core.ac.uk |

| Fluorescent Probe | 1-Pyrenesulfonyl chloride | Reports on the local molecular environment and reaction kinetics. researchgate.netcore.ac.uk | Fluorescence changes indicate variations in polarity, rigidity, and reaction progress. researchgate.netcore.ac.uk |

Functionalization of Nanomaterials (e.g., Carbon Nanotubes via related pyrene derivatives)

The exceptional properties of nanomaterials like carbon nanotubes (CNTs) are often harnessed through functionalization, which involves attaching specific molecules to their surface. researchgate.net This modification can improve solubility, processability, and biocompatibility, or introduce new functionalities such as fluorescence. nih.gov Pyrene derivatives are particularly well-suited for the non-covalent functionalization of CNTs due to the strong π-π stacking interactions between the planar pyrene rings and the graphitic surface of the nanotubes.

While direct covalent functionalization of CNTs often involves harsh oxidation treatments that can damage the nanotube structure, non-covalent methods preserve their desirable electronic and mechanical properties. The "grafting to" approach, where pre-formed polymer chains are attached to the CNT surface, is a common strategy. mdpi.com Pyrene-terminated polymers can be effectively anchored to CNTs through these π-π interactions.

In a related approach, fluorescent imidazolium (B1220033) salts containing an anthracene (B1667546) group, which is structurally similar to pyrene, have been attached to single-walled nanotubes (SWNTs) via ion exchange. This method successfully produced fluorescent SWNTs that emit blue light, demonstrating that ion exchange can be a universal strategy to functionalize nanotubes under mild conditions while retaining a high fluorescence quantum yield. The use of pyrene derivatives in this context allows for the creation of hybrid materials that combine the properties of the nanotube with the sensitive fluorescent response of the pyrene moiety.

Tailoring Microenvironments in Self-Assembled Systems

Self-assembled monolayers (SAMs) offer a precise way to engineer surfaces with specific chemical functionalities. sci-hub.se By co-immobilizing different molecules, it is possible to create tailored microenvironments that can control the behavior of surface-bound species. Research has shown that a pyrene derivative, tethered to a quartz or silicon substrate, can have its local environment modulated by a co-adsorbed molecule. sci-hub.se

In one such system, a pyrene derivative was co-immobilized with oligo-N-isopropyl acrylamide (B121943) (oligo-NIPAM), a thermo-responsive polymer. sci-hub.se Below its phase transition temperature, the oligo-NIPAM chains are extended, creating a more open and hydrated environment for the pyrene chromophore. sci-hub.se Above the transition temperature, the polymer chains collapse into a more compact, hydrophobic state. sci-hub.se This change in the microenvironment directly affects the fluorescence of the pyrene, specifically reducing the extent of excimer formation at higher temperatures. sci-hub.se Such systems demonstrate that it is possible to control the sensing properties of functionalized films by modulating the microenvironments around the photoexcited molecules. sci-hub.se

Studies in Electron Transfer and Molecular Dynamics

Intramolecular Charge Separation Across Molecular Bridges

1-Pyrenesulfonyl chloride is used to synthesize donor-acceptor molecules that are ideal for studying photoinduced electron transfer (ET). In these systems, the pyrene-1-sulfonyl group (Pyr) acts as the electron acceptor, and it can be linked to an electron donor via a molecular "bridge."

One study investigated intramolecular charge separation in a series of molecules where the Pyr acceptor was connected to an N,N-dimethyl-1,4-phenylenediamine (DMPD) donor by a bridge of one to three proline residues (Pyr-(Pro)n-DMPD). acs.org Upon photoexcitation, an electron transfers from the DMPD donor to the pyrene acceptor. The rate of this charge separation was found to be highly dependent on the number of proline units in the bridge. acs.org Interestingly, the electron transfer was faster for molecules with two or three proline residues compared to the one with a single proline. acs.org This non-linear distance dependence is attributed to the different conformations available to the longer peptide bridges, some of which allow for more favorable electronic coupling between the donor and acceptor. acs.org

| Molecule | Number of Proline Bridges (n) | Electron Transfer Rate Constant (k) in DMF (s⁻¹) |

| Pyr-DMPD | 0 | ~5 x 10¹⁰ |

| Pyr-(Pro)₁-DMPD | 1 | 9.70 x 10⁸ |

| Pyr-(Pro)₂-DMPD | 2 | 35.9 x 10⁸ (70%) and 5.58 x 10⁸ (30%) |

| Pyr-(Pro)₃-DMPD | 3 | 16.6 x 10⁸ (55%) and 3.87 x 10⁸ (45%) |

| Data from The Journal of Physical Chemistry B. acs.org |

Conformational Analysis in Donor-Acceptor Systems

The kinetics of electron transfer are intimately linked to the three-dimensional structure, or conformation, of the donor-acceptor molecule. The study of Pyr-(Pro)n-DMPD systems highlights the critical role of conformational flexibility. acs.org The oligoproline bridge is relatively rigid, but the number of possible conformations increases significantly with the length of the peptide chain.

Conformational analysis revealed that while the n=1 molecule has only one low-energy conformation, the n=2 molecule has eight possible conformations, and the n=3 molecule has thirty-two. acs.org However, not all of these conformations are equally likely to facilitate electron transfer. Calculations of the free energy and the electronic coupling matrix element for each conformer showed that only a few of these structures have the appropriate energy and electronic coupling to contribute to the electron transfer kinetics observed within the experimental timeframe. acs.org The presence of multiple conformations with different electronic couplings for the n=2 and n=3 systems explains the multi-exponential decay kinetics observed, where different populations of molecules undergo electron transfer at different rates. acs.org This work demonstrates how the conformational landscape of a molecular system dictates its dynamic properties.

| Number of Proline Units (n) | Number of Possible Conformations |

| 1 | 1 |

| 2 | 8 |

| 3 | 32 |

| Data from The Journal of Physical Chemistry B. acs.org |

Theoretical and Computational Investigations of 1 Pyrenesulfonyl Chloride Systems

Molecular Modeling for Conformational Analysis

Molecular modeling is crucial for understanding the three-dimensional structures and conformational preferences of molecules. slideshare.net For systems involving 1-pyrenesulfonyl chloride, conformational analysis helps in elucidating the spatial arrangement of the pyrene (B120774) moiety relative to other parts of the molecule, which in turn governs its interactions and properties.

In studies of electron transfer across oligoproline peptides featuring a pyrene-1-sulfonyl acceptor, conformational analysis revealed a significant increase in the number of possible conformations with increasing peptide chain length. acs.org For a derivative with one proline unit (Pyr-(Pro)1−DMPD), only one low-energy conformation was identified. acs.org However, for derivatives with two and three proline units (Pyr-(Pro)2−DMPD and Pyr-(Pro)3−DMPD), 8 and 32 different conformations are possible, respectively. acs.org These multiple conformations can lead to different electron transfer rates. acs.org

Molecular modeling has also been employed to study derivatives of 1-pyrenesulfonyl chloride in various environments. researchgate.netscience.gov For instance, the analysis of glucono-appended 1-pyrenesulfonyl derivatives relies on understanding the correlations between their structures and observed properties. science.gov

Table 1: Conformational Possibilities in Pyr-(Pro)n−DMPD Peptides This table illustrates the increase in the number of possible molecular conformations with the addition of proline units to a peptide chain containing a 1-pyrenesulfonyl group.

| Molecule | Number of Proline Units (n) | Number of Possible Conformations |

| Pyr-(Pro)₁−DMPD | 1 | 1 |

| Pyr-(Pro)₂−DMPD | 2 | 8 |

| Pyr-(Pro)₃−DMPD | 3 | 32 |

| Data sourced from conformational analysis of Pyr-(Pro)n−DMPD molecules in water. acs.org |

Quantum Chemical Calculations

Quantum chemical calculations provide detailed electronic structure information, which is fundamental to understanding the chemical and physical properties of 1-pyrenesulfonyl chloride systems. arxiv.org

The Generalized Mulliken–Hush (GMH) method is a widely used "optical" approach for calculating the electronic coupling matrix element (Hda), a key parameter in determining the rates of electron transfer (ET) and excitation energy transfer (EET) processes. unt.eduq-chem.com This method relies on the elements of the dipole moment operator. unt.edu For two-state charge-transfer problems, GMH has been shown to yield charge-localized diabatic states. claremont.edu

In the context of 1-pyrenesulfonyl chloride derivatives, GMH has been applied to study electron-transfer kinetics. acs.org Specifically, a three-state GMH model involving the ground state, the locally excited state, and the charge-separated state was used for Pyr-(Pro)n−DMPD peptides. acs.org The necessary adiabatic observables, such as energies and dipole moments, were calculated at the INDO/S-CI level of theory. acs.org The GMH method is particularly effective for systems with two or more charge centers in a linear or near-linear geometry. claremont.edu Theoretical coupling values evaluated with the GMH method have been shown to be consistent with experimental observations of charge separation and recombination reactions. nih.gov

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure, reactivity, and properties of molecular systems, including those containing 1-pyrenesulfonyl chloride. researchgate.netmdpi.com DFT methods are often used to optimize molecular geometries and predict various chemical properties. scirp.org

DFT calculations have been used to study the structural and electronic properties of pyrene and its monochlorinated derivatives. scirp.org For instance, the B3LYP/6-311G** method has been found suitable for predicting the minimum energy optimized structure and the heat of formation of these compounds. scirp.org Such studies provide insights into the relative stability and reactivity of different isomers. scirp.org For example, computed dipole moments and minimum energies can predict the most stable products in a reaction. scirp.org DFT has also been instrumental in corroborating experimental findings, such as the observation that in the crystal structure of octanoyl pyrene, the aromatic moiety faces the acyl chain. scielo.br Furthermore, DFT can be used to model the interactions between drug molecules and excipients in pharmaceutical formulations. mdpi.com While highly useful, it is important to note that in some cases, the approximate density used in DFT calculations can lead to errors, a challenge addressed by density-corrected DFT (DC-DFT). arxiv.org

Electronic Coupling Calculations (e.g., Generalized Mulliken–Hush Methods)

Simulation of Photophysical Phenomena (e.g., Excimer Formation)

Computational simulations are invaluable for understanding complex photophysical processes like excimer formation. darwinsdaemon.comuvm.eduuvm.edu An excimer is an excited-state dimer that is formed between two identical molecules, one of which is in an excited electronic state. The pyrene moiety is well-known for its ability to form excimers, which exhibit a characteristic broad, red-shifted emission band compared to the monomer emission. rsc.org

In derivatives of 1-pyrenesulfonyl chloride, intramolecular excimer formation can occur if the molecule contains two or more pyrene moieties with a favorable conformation. semanticscholar.org This phenomenon leads to a significant shift in the emission to longer wavelengths, which can enhance selectivity in fluorescence-based detection methods. semanticscholar.org The formation of excimers has been observed in various systems containing the pyrene sulfonyl group. rsc.orgsemanticscholar.org

Simulations of excimer formation dynamics, often using methods like time-dependent DFT (TDDFT), can reveal the pathways and timescales of this process. nih.gov For the pyrene dimer, simulations have shown two distinct excimer formation pathways in the gas phase, involving different molecular motions and relaxation dynamics. nih.gov In a condensed phase, such as a crystal, the environment can significantly influence the dynamics, often leading to a more strongly damped and slower excimer stabilization. nih.gov The presence of other molecules can also affect excimer formation; for example, co-adsorbed oligo-N-isopropyl acrylamide (B121943) has been shown to reduce the extent of pyrene excimer formation on a surface. sci-hub.se

Computational Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, offering a powerful complement to experimental studies. beilstein-journals.orgrsc.org These predictions can be based on quantum mechanical calculations or machine learning models. mit.edu

For reactions involving aromatic compounds like pyrene derivatives, computational tools can help rationalize and predict regioselectivity. beilstein-journals.org For example, in palladium-catalyzed C-H activation reactions, computational approaches can automatically generate and analyze the structures of intermediates to predict the final products. beilstein-journals.org By analyzing the energies of different reaction pathways, it's possible to distinguish between competing mechanisms and predict the major product. beilstein-journals.org

Quantum mechanics descriptors derived from methods like DFT can be used to classify whether specific atoms in a molecule are active or inactive towards a particular reaction, such as electrophilic aromatic substitution. beilstein-journals.org Machine learning models trained on large datasets of reactions can also predict regioselectivity with high accuracy. mit.edu These models can combine machine-learned representations with on-the-fly quantum mechanical descriptors to enhance their predictive power, even for small datasets. mit.edu Such computational tools are invaluable for automated reaction planning and for accelerating the discovery and optimization of new chemical transformations. beilstein-journals.org

Future Directions and Emerging Research Avenues for 1 Pyrenesulfonyl Chloride

Integration with Novel Analytical Techniques

The strong fluorescence and reactivity of 1-pyrenesulfonyl chloride make it an ideal candidate for integration with a range of novel analytical techniques. Its primary application has been as a pre-column derivatization reagent in high-performance liquid chromatography (HPLC) for the sensitive detection of various analytes. mdpi.comresearchgate.net Future research is expected to focus on coupling 1-pyrenesulfonyl chloride derivatization with more advanced separation and detection methods.

One promising area is its use in ultra-performance liquid chromatography (UPLC) combined with mass spectrometry (MS). This combination allows for rapid, selective, and highly sensitive determination of complex biological molecules like N-linked oligosaccharides in glycoproteins. researchgate.net The pyrene (B120774) tag facilitates fluorescence detection, while the mass spectrometer provides definitive structural information. researchgate.net Further development in this area could lead to high-throughput glycomic and proteomic analyses.

Additionally, the application of 1-pyrenesulfonyl chloride in capillary electrophoresis (CE) is an area ripe for exploration. CE offers high separation efficiency and requires minimal sample volumes, making it suitable for analyzing precious biological samples. Derivatization with 1-pyrenesulfonyl chloride could enhance the detection sensitivity of analytes that lack a native chromophore or fluorophore.

Development of Advanced Bio-Imaging Probes

The environment-dependent fluorescence emission of pyrene derivatives makes 1-pyrenesulfonyl chloride an attractive scaffold for the development of advanced bio-imaging probes. The ability of the pyrene moiety to form excimers—excited-state dimers with a distinct, red-shifted emission—can be harnessed to report on molecular proximity and conformational changes in biological systems.

Future research will likely focus on designing and synthesizing novel probes based on 1-pyrenesulfonyl chloride for specific biological targets. For instance, it has been used to create fluorescent analogs of proteins like interferon-γ to study their interactions with cell surface receptors. acs.org The development of probes that can selectively label specific organelles or report on changes in the cellular microenvironment, such as polarity or viscosity, is a significant area of interest. Furthermore, its use in studying the transmembrane topology of proteins, like the acetylcholine (B1216132) receptor, highlights its potential in neurobiology research. nih.gov

Rational Design of Highly Selective and Sensitive Chemical Sensors

The development of chemical sensors with high selectivity and sensitivity is crucial for environmental monitoring, clinical diagnostics, and food safety. 1-Pyrenesulfonyl chloride serves as a versatile building block for creating such sensors due to its responsive fluorescence properties.

Researchers are actively designing and synthesizing novel sensors by functionalizing the pyrene core with specific recognition elements. For example, a pyrenesulfonyl-imidazolium derivative has been shown to be a selective and sensitive sensor for cyanide ions in aqueous media, with a detection limit lower than the permissible level in drinking water set by the World Health Organization. rsc.org Another study demonstrated the use of pyrene-functionalized films for the selective sensing of heavy metal ions like copper and mercury. lookchem.comacs.org Future work will likely involve the rational design of sensors for a wider range of analytes, including other toxic ions, pollutants, and disease biomarkers. This includes the development of fluorescent OFF-ON-OFF sensors for the cascade detection of multiple ions. researchgate.net

Applications in Smart Materials and Responsive Systems

"Smart" or "responsive" materials, which change their properties in response to external stimuli, are at the forefront of materials science. researchgate.net The unique photophysical characteristics of the pyrene moiety make 1-pyrenesulfonyl chloride a valuable component in the design of such materials. These materials can respond to various stimuli, including light, pH, and the presence of specific molecules. nih.govmdpi.com

An emerging area of research is the incorporation of pyrene-containing units into polymers and other macromolecules to create photoresponsive or chemosensitive materials. For example, the fluorescence of pyrene can be quenched or enhanced upon binding to a target molecule, providing a built-in sensing mechanism. This could lead to the development of smart hydrogels for targeted drug delivery, where the release of a therapeutic agent is triggered by a specific biological cue. The ability to create materials that respond to multiple stimuli is also a significant area of future research. mdpi.com

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of 1-pyrenesulfonyl chloride research lies in a multidisciplinary approach that bridges chemistry, biology, and materials science. usc.esusc.galjenrs.com The synthesis of novel derivatives and their integration into complex systems requires expertise in organic chemistry. Understanding their behavior in biological environments and their application as bio-probes necessitates collaboration with biologists. usc.es Furthermore, the development of smart materials and sensors based on this compound is firmly rooted in materials science. bookpi.org

Future projects will likely involve teams of scientists from these diverse fields working together to address complex challenges. For example, the development of a "theranostic" agent—a material that can both diagnose and treat a disease—would require a seamless integration of these disciplines. Such an agent might use the fluorescence of a pyrene derivative for imaging and diagnosis, while a responsive polymer backbone could release a drug in response to a specific biological trigger. This interdisciplinary approach will be essential to fully unlock the potential of 1-pyrenesulfonyl chloride and its derivatives.

Q & A

Q. What are the recommended safety protocols for handling 1-pyrenesulfonyl chloride in laboratory settings?

1-Pyrenesulfonyl chloride is moisture-sensitive and reactive. Researchers must:

- Use tightly fitting safety goggles , face shields, and long-sleeved clothing to prevent skin/eye contact .